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Compound of Interest

Compound Name: 2-Chloroaniline hydrochloride

Cat. No.: B085806 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
chloroaniline hydrochloride, a compound of interest in pharmaceutical and chemical

research. Due to the limited availability of publicly accessible, complete spectral datasets for 2-
chloroaniline hydrochloride, this document presents the available data for the parent

compound, 2-chloroaniline, and provides a scientifically grounded discussion on the expected

spectral characteristics of its hydrochloride salt. Detailed experimental protocols for acquiring

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra are

also included to enable researchers to generate their own data.

Chemical Structure and Properties
Chemical Name: 2-Chloroanilinium chloride

Synonyms: 2-Chloroaniline HCl, o-chloroaniline hydrochloride

CAS Number: 137-04-2[1]

Molecular Formula: C₆H₇Cl₂N[2]

Molecular Weight: 164.03 g/mol [2]

Appearance: White to light yellow crystalline powder[3]
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Solubility: Soluble in water and methanol[2]

Spectroscopic Data
While a complete set of verified spectral data for 2-chloroaniline hydrochloride is not readily

available in public repositories, the following sections provide data for the free base, 2-

chloroaniline, and discuss the anticipated spectral changes upon protonation to the

hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protonation of the amino group in 2-chloroaniline to form the anilinium ion in 2-chloroaniline
hydrochloride is expected to cause a significant downfield shift (to higher ppm values) of the

aromatic proton signals due to the increased electron-withdrawing effect of the -NH₃⁺ group.

The protons of the ammonium group itself would likely appear as a broad singlet. The choice of

solvent is critical for NMR analysis of amine hydrochlorides; deuterated dimethyl sulfoxide

(DMSO-d₆) is a common and suitable solvent.

2.1.1. ¹H NMR Data of 2-Chloroaniline (Free Base)

The following table summarizes the reported ¹H NMR spectral data for 2-chloroaniline.

Chemical Shift (ppm) Multiplicity Assignment

7.22 d Aromatic Proton

7.03 t Aromatic Proton

6.72 d Aromatic Proton

6.67 t Aromatic Proton

3.92 s (broad) -NH₂ Protons

(Data sourced from

ChemicalBook, specific

assignments may vary)[4]

2.1.2. ¹³C NMR Data of 2-Chloroaniline (Free Base)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8348162.htm
https://www.benchchem.com/product/b085806?utm_src=pdf-body
https://www.benchchem.com/product/b085806?utm_src=pdf-body
https://www.benchchem.com/product/b085806?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_95-51-2_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protonation is also expected to influence the ¹³C NMR spectrum, with the carbon atom attached

to the nitrogen atom (C1) and the ortho and para carbons experiencing shifts.

Chemical Shift (ppm) Assignment

142.9 C-N

129.1 C-H

127.4 C-H

119.0 C-Cl

116.9 C-H

115.4 C-H

(Data represents typical values for 2-

chloroaniline and may vary based on solvent

and conditions)

Infrared (IR) Spectroscopy
The IR spectrum of 2-chloroaniline hydrochloride will exhibit characteristic bands

corresponding to the anilinium ion (-NH₃⁺). The N-H stretching vibrations of the -NH₃⁺ group

are expected to appear as a broad band in the region of 3000-2500 cm⁻¹. The N-H bending

vibrations will also be present.

2.2.1. Key IR Absorption Bands for 2-Chloroaniline (Free Base)
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Wavenumber (cm⁻¹) Assignment

3440, 3360 N-H stretching (asymmetric and symmetric)

3050 Aromatic C-H stretching

1620 N-H bending (scissoring)

1490 Aromatic C=C stretching

745 C-Cl stretching

(Assignments are based on typical values for

aromatic amines and chloroarenes)

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of aromatic compounds is sensitive to the electronic nature of the

substituents. Protonation of the amino group to form the anilinium ion reduces the electron-

donating character of the nitrogen, which typically leads to a hypsochromic shift (blue shift, to

shorter wavelengths) of the primary absorption bands and a decrease in molar absorptivity.

2.3.1. UV-Vis Absorption Data of 2-Chloroaniline (Free Base) in Ethanol

λmax (nm)
Molar Absorptivity (ε)
(L·mol⁻¹·cm⁻¹)

Transition

232 ~6600 π → π

283 ~2000 n → π

(Data is a composite from

available literature and should

be considered approximate)[3]

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for 2-
chloroaniline hydrochloride.
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NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-chloroaniline
hydrochloride.

Materials:

2-Chloroaniline hydrochloride

Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tubes (5 mm)

Pipettes and vials

Procedure:

Sample Preparation: Accurately weigh 5-10 mg of 2-chloroaniline hydrochloride and

dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

Transfer: Transfer the solution to an NMR tube.

Instrumentation: Place the NMR tube in the spectrometer.

Acquisition:

Acquire a ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer,

a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2

seconds.

Acquire a ¹³C NMR spectrum. This will require a larger number of scans due to the low

natural abundance of ¹³C.

Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to

the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ quintet at 39.52

ppm.

IR Spectroscopy
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Objective: To obtain a Fourier-Transform Infrared (FTIR) spectrum of solid 2-chloroaniline
hydrochloride.

Materials:

2-Chloroaniline hydrochloride

Potassium chloride (KCl), spectroscopy grade, dried

Agate mortar and pestle

Pellet press

Procedure:

Sample Preparation (KCl Pellet):

Place approximately 1-2 mg of 2-chloroaniline hydrochloride and 100-200 mg of dry

KCl powder in an agate mortar.

Gently grind the mixture to a fine, homogeneous powder. Note: Due to potential ion

exchange with KBr, KCl is the recommended matrix for hydrochloride salts.

Pellet Formation: Place the powder mixture into a pellet die and apply pressure according to

the manufacturer's instructions to form a transparent or translucent pellet.

Analysis: Place the KCl pellet in the sample holder of the FTIR spectrometer and acquire the

spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of 2-
chloroaniline hydrochloride in a suitable solvent.

Materials:

2-Chloroaniline hydrochloride

Methanol, spectroscopic grade
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Volumetric flasks and pipettes

Quartz cuvettes (1 cm path length)

Procedure:

Stock Solution Preparation: Accurately weigh a small amount of 2-chloroaniline
hydrochloride to prepare a stock solution of known concentration (e.g., 1 mg/mL) in

methanol.

Working Solutions: Prepare a series of dilutions from the stock solution to find a

concentration that gives a maximum absorbance between 0.5 and 1.5.

Spectral Acquisition:

Fill a quartz cuvette with methanol to use as a blank.

Record the baseline spectrum.

Record the UV-Vis spectrum of the sample solution from approximately 400 nm to 200 nm.

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax). Calculate the

molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance at

λmax, b is the path length (1 cm), and c is the molar concentration.

Workflow and Logical Relationships
The following diagrams illustrate the workflow for the spectroscopic analysis of 2-chloroaniline
hydrochloride and the logical relationships between the different analytical techniques.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

2-Chloroaniline
Hydrochloride

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy UV-Vis Spectroscopy

Structural Elucidation

Functional Group
Identification Electronic Transitions

¹H & ¹³C NMR Provides information on the chemical environment, connectivity, and number of protons and carbons.

{Molecular Structure|The complete arrangement of atoms and bonds in the molecule.}

Defines Carbon-Hydrogen Framework

IR Spectroscopy Identifies functional groups based on their characteristic vibrational frequencies. Confirms Functional Groups

UV-Vis Spectroscopy Investigates electronic transitions within the molecule, particularly in conjugated systems.

Characterizes Conjugated System
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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